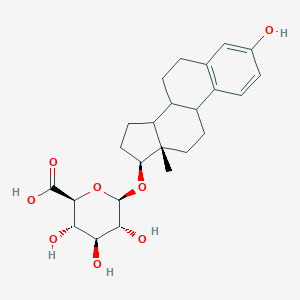

Estradiol-17β-glucuronide

Vue d'ensemble

Description

Le glucuronide d'œstradiol 17B, également connu sous le nom d'œstradiol 17β-D-glucuronide, est un métabolite conjugué de l'œstradiol. Il est formé dans le foie par l'enzyme UDP-glucuronosyltransférase, qui attache l'acide glucuronique à l'œstradiol. Ce processus augmente la solubilité dans l'eau de l'œstradiol, facilitant son excrétion dans l'urine par les reins . Le glucuronide d'œstradiol 17B est l'un des conjugués d'œstrogènes les plus abondants et joue un rôle important dans le métabolisme et l'excrétion des œstrogènes .

Applications De Recherche Scientifique

Estradiol 17B glucuronide has several scientific research applications, including:

Mécanisme D'action

Target of Action

Estradiol-17beta-glucuronide is a conjugated metabolite of estradiol . Its primary targets are the organic anion-transporting polypeptides (OATPs), specifically OATP1A2, OATP1B1, OATP1B3, OATP1C1, and OATP3A1 . These transporters play a crucial role in the transport of various endogenous and exogenous compounds across biological membranes .

Mode of Action

Estradiol-17beta-glucuronide interacts with its targets, the OATPs, by serving as a high-affinity substrate . This interaction facilitates the transport of the compound across biological membranes. The strength of the negative charge at the 17 or 3 position of the steroid conjugate is an important determinant of the affinity of a given steroid conjugate for OATP .

Biochemical Pathways

Estradiol-17beta-glucuronide is formed from estradiol in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . This process is part of the phase II drug metabolism pathway, which involves the conjugation of drugs or their metabolites with an endogenous substance, such as glucuronic acid, to increase their solubility for excretion .

Pharmacokinetics

Estradiol-17beta-glucuronide, once formed, is excreted in the urine by the kidneys . It has much higher water solubility than estradiol, which facilitates its excretion . When estradiol is administered orally, it undergoes extensive first-pass metabolism (95%) in the intestines and liver, with a significant portion being converted to estradiol glucuronide . The elimination half-life of oral estradiol is 13 to 20 hours, whereas with intravenous injection, its elimination half-life is only about 1 to 2 hours .

Result of Action

The formation of estradiol-17beta-glucuronide and its subsequent excretion represent the body’s mechanism to eliminate estradiol, thereby regulating the levels of this hormone . The compound can also be converted back into estradiol, serving as a reservoir of estradiol that effectively extends its elimination half-life .

Action Environment

The action of estradiol-17beta-glucuronide is influenced by various environmental factors. For instance, the activity of the enzymes involved in its formation and the function of the transporters responsible for its excretion can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, genetic variations can influence the expression and function of these enzymes and transporters, thereby affecting the action of estradiol-17beta-glucuronide .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Estradiol-17beta-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is a high-affinity substrate for the organic anion-transporting polypeptide (OATP) . The preferred substrates for OATP are steroids with a strong 17- or 3-position anionic group .

Cellular Effects

Estradiol-17beta-glucuronide has significant effects on various types of cells and cellular processes. It has been shown to up-regulate energy metabolic pathways, cellular proliferation, and tumor invasiveness in ER+ breast cancer spheroids . It also stimulates glycolytic metabolism in MCF-7 MCTS .

Molecular Mechanism

Estradiol-17beta-glucuronide exerts its effects at the molecular level through various mechanisms. It is transported into prostate gland, testis, and breast cells by OATP1A2, OATP1B1, OATP1B3, OATP1C1, and OATP3A1 . The ABC transporters MRP2, MRP3, MRP4, and BCRP, as well as several other transporters, have been found to transport estradiol glucuronide out of cells .

Temporal Effects in Laboratory Settings

The effects of Estradiol-17beta-glucuronide change over time in laboratory settings. It induces cholestasis in vivo, with endocytic internalization of the canalicular transporters multidrug resistance-associated protein 2 (Abcc2) and bile salt export pump (Abcb11) being a key pathomechanism . Cyclic AMP (cAMP) prevents cholestasis by targeting these transporters back to the canalicular membrane .

Dosage Effects in Animal Models

The effects of Estradiol-17beta-glucuronide vary with different dosages in animal models. For example, 17α-Estradiol, a less-feminising enantiomer of 17β-estradiol, has been shown to prolong lifespan and improve metabolic health in a sex-specific manner in male, but not in female mice .

Metabolic Pathways

Estradiol-17beta-glucuronide is involved in various metabolic pathways. It is formed from estradiol in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . It is then excreted in the urine by the kidneys .

Transport and Distribution

Estradiol-17beta-glucuronide is transported and distributed within cells and tissues. It is transported into prostate gland, testis, and breast cells by OATP1A2, OATP1B1, OATP1B3, OATP1C1, and OATP3A1 . The ABC transporters MRP2, MRP3, MRP4, and BCRP, as well as several other transporters, have been found to transport estradiol glucuronide out of cells .

Subcellular Localization

It is known that it induces endocytic internalization of the canalicular transporters Abcc2 and Abcb11 , suggesting a role in intracellular transport processes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le glucuronide d'œstradiol 17B est synthétisé dans le foie par l'action enzymatique de l'UDP-glucuronosyltransférase. Cette enzyme catalyse le transfert de l'acide glucuronique de l'UDP-acide glucuronique à l'œstradiol, formant le glucuronide d'œstradiol 17B . Les conditions réactionnelles impliquent généralement un pH et une température physiologiques, car cela se produit naturellement dans le corps.

Méthodes de production industrielle

La production industrielle du glucuronide d'œstradiol 17B peut impliquer l'utilisation d'enzymes recombinantes ou de systèmes microbiens conçus pour exprimer l'UDP-glucuronosyltransférase. Ces systèmes peuvent être optimisés pour produire de grandes quantités du composé dans des conditions contrôlées. Le processus peut impliquer une fermentation, suivie d'étapes de purification pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

Le glucuronide d'œstradiol 17B peut subir diverses réactions chimiques, notamment :

Hydrolyse : Le fragment glucuronide peut être clivé par la β-glucuronidase, libérant l'œstradiol libre.

Oxydation et réduction : Le glucuronide d'œstradiol 17B peut être oxydé ou réduit, bien que ces réactions soient moins courantes que l'hydrolyse.

Substitution : Le groupe glucuronide peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Hydrolyse : enzyme β-glucuronidase, pH et température physiologiques.

Oxydation : agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Hydrolyse : Œstradiol libre et acide glucuronique.

Oxydation et réduction : Diverses formes oxydées ou réduites de l'œstradiol et de ses dérivés.

Applications de la recherche scientifique

Le glucuronide d'œstradiol 17B a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon en chimie analytique pour la quantification des métabolites des œstrogènes.

Biologie : Étudié pour son rôle dans le métabolisme des œstrogènes et ses effets sur divers processus biologiques.

Industrie : Utilisé dans le développement d'essais et de tests diagnostiques pour les niveaux d'œstrogènes.

Mécanisme d'action

Le glucuronide d'œstradiol 17B exerce ses effets principalement par sa reconversion en œstradiol par la β-glucuronidase dans les tissus qui expriment cette enzyme . Cette conversion permet à l'œstradiol de se lier aux récepteurs des œstrogènes et d'exercer ses effets biologiques. Le composé est transporté dans les cellules par les polypeptides de transport des anions organiques (OATP) et est excrété par les protéines associées à la résistance aux médicaments multiples (MRP) et d'autres transporteurs .

Comparaison Avec Des Composés Similaires

Le glucuronide d'œstradiol 17B peut être comparé à d'autres conjugués d'œstrogènes, tels que :

Glucuronide d'œstrone : Un autre conjugué d'œstrogènes majeur ayant des propriétés similaires mais une activité biologique différente.

Glucuronide d'œstradiol 3 : Un isomère de position du glucuronide d'œstradiol 17B ayant une activité œstrogénique similaire.

Sulfate d'œstrone : Un conjugué de sulfate d'œstrone ayant des propriétés de solubilité et d'excrétion différentes.

Le glucuronide d'œstradiol 17B est unique en raison de sa haute solubilité dans l'eau et de son rôle de réservoir d'œstradiol durable dans l'organisme . Cette propriété la rend particulièrement importante dans la pharmacocinétique de l'administration orale d'œstradiol .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKNDAQYHASLID-QXYWQCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862756 | |

| Record name | Estradiol 17beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806-98-0 | |

| Record name | Estradiol 17β-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol 17beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

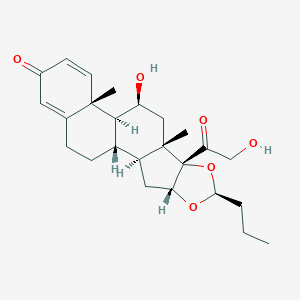

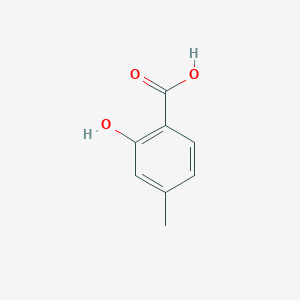

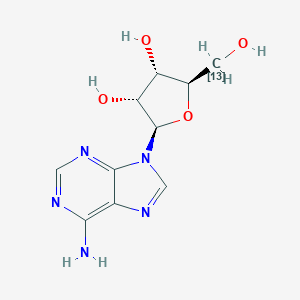

Feasible Synthetic Routes

ANone: E217G heavily relies on transporter proteins for its movement and elimination within the body. Several transporters have been identified as playing crucial roles in this process:

- Organic Anion Transporting Polypeptides (OATPs): These transporters facilitate the uptake of E217G into cells. Studies have shown that OATP1B1, OATP-B, and OAT-4 are involved in the uptake of E217G in the liver and placenta.

- Organic Anion Transporters (OATs): Primarily known for their role in renal excretion, OATs, particularly Oat1 and Oat3, have been implicated in the renal secretion of E217G in rats.

- Multidrug Resistance-associated Proteins (MRPs): These efflux transporters contribute to the removal of E217G from cells. Although the specific roles of MRP1 and MRP2 in E217G efflux from the central nervous system are unclear, research suggests that MRP4 and MRP5 might be involved.

A: Yes, there is a significant difference in the urinary excretion of E217G between male and female rats. Male rats exhibit significantly lower urinary clearance of E217G compared to female rats. This discrepancy is attributed to gender-specific regulation of Oatp1, an organic anion transporting polypeptide responsible for E217G reabsorption in the kidneys. Studies suggest that testosterone plays a role in this regulation, as orchidectomy in male rats increases E217G urinary excretion, while testosterone administration in females reduces it.

A: The choroid plexus acts as a crucial site for removing xenobiotics, including E217G, from the cerebrospinal fluid. Research suggests that rOat3 (rat organic anion transporter 3) might be involved in E217G uptake by the choroid plexus, contributing to its clearance from the cerebrospinal fluid.

A: Oatp1c1, a transporter found in the blood-brain barrier, displays atypical transport kinetics for both T4 (thyroxine) and E217G. This means that the transporter interacts with these substrates at multiple binding sites with varying affinities. As a result, E217G can inhibit T4 transport by Oatp1c1 in a complex manner, potentially impacting thyroid hormone levels in the brain.

A: No, studies have shown that the uptake of E217G does not differ significantly between periportal and perivenous hepatocytes, suggesting a lack of zonal heterogeneity in its hepatic uptake. Both sodium-dependent and sodium-independent transport systems contribute to E217G uptake in the liver.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)

![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)

![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)